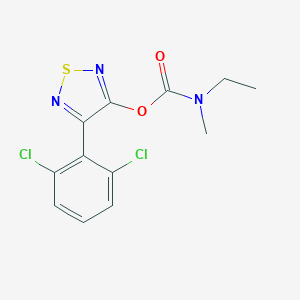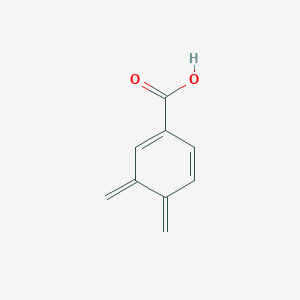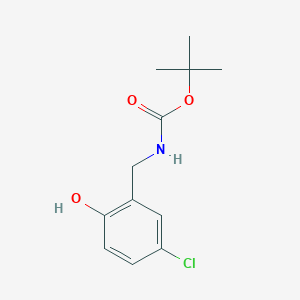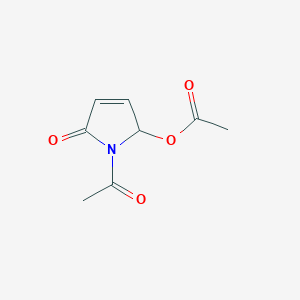
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester, commonly known as AOPP, is a small molecule that has gained significant attention in scientific research due to its potent antioxidant properties. AOPP is synthesized from the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. In
Mécanisme D'action
AOPP exerts its antioxidant effects through a variety of mechanisms. It can directly scavenge free radicals, such as superoxide anions and hydroxyl radicals, by donating an electron to stabilize the radical. Additionally, AOPP can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.
Effets Biochimiques Et Physiologiques
AOPP has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage to DNA, proteins, and lipids. Additionally, AOPP has been shown to improve mitochondrial function, reduce inflammation, and enhance cell survival. AOPP has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AOPP in lab experiments is its potent antioxidant activity. It can be used to protect cells and tissues against oxidative stress-induced damage, making it a valuable tool for studying the effects of oxidative stress on cellular processes. Additionally, AOPP is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using AOPP in lab experiments is that it may not accurately reflect the natural antioxidant defense mechanisms in cells and tissues. Additionally, AOPP may have different effects depending on the cell type and experimental conditions, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on AOPP. One area of interest is in developing AOPP-based therapies for diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOPP and its effects on different cell types and tissues. Finally, research is needed to develop more efficient synthesis methods for AOPP and to explore its potential as a biomarker for oxidative stress.
Méthodes De Synthèse
AOPP is synthesized through the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified through recrystallization. The yield of AOPP is typically around 60-70%, making it a relatively efficient synthesis method.
Applications De Recherche Scientifique
AOPP has been extensively studied for its potent antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, AOPP has been shown to have anti-inflammatory and anti-apoptotic effects, making it a promising therapeutic agent.
Propriétés
Numéro CAS |
175796-29-9 |
|---|---|
Nom du produit |
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester |
Formule moléculaire |
C8H9NO4 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(1-acetyl-5-oxo-2H-pyrrol-2-yl) acetate |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-7(12)3-4-8(9)13-6(2)11/h3-4,8H,1-2H3 |
Clé InChI |
IOYQGMFWPBBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
SMILES canonique |
CC(=O)N1C(C=CC1=O)OC(=O)C |
Synonymes |
2H-Pyrrol-2-one, 1-acetyl-5-(acetyloxy)-1,5-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




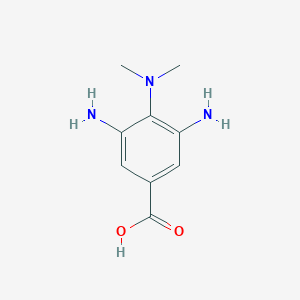

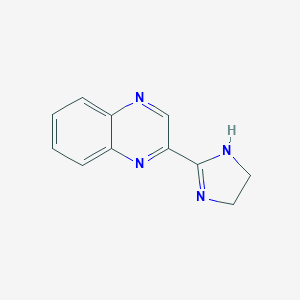
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)


![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
